molecular formula C14H17FN4O3S B2713946 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034576-93-5

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No. B2713946
M. Wt: 340.37
InChI Key: KLMGNJJPBKFSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1. Anticancer Applications

Compounds with structural similarities have been studied for their anticancer effects. For instance, modifications of certain piperidine and triazole derivatives have demonstrated remarkable anticancer effects and toxicity when orally administered. These modifications led to the synthesis of derivatives with potent antiproliferative activities against human cancer cell lines, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

2. Antimicrobial Activities

Research into new 1,2,4-triazole derivatives, including those with piperidine groups, has shown good to moderate antimicrobial activities against various pathogenic Gram-positive, Gram-negative bacteria, and fungi. These findings indicate the potential of such compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).

3. Receptor Antagonist Properties

Compounds related to the chemical structure of interest have been evaluated as receptor antagonists. For example, piperazine derivatives have been prepared and assessed as 5-HT7 receptor antagonists, showing significant activity and selectivity. This suggests their application in treatments targeting the serotonin system, potentially contributing to therapies for neurological disorders (Juhee Yoon et al., 2008).

4. Phosphoinositide-3-Kinase Inhibitors

Research on replacing the piperazine sulfonamide part of specific phosphoinositide-3-kinase (PI3K) inhibitors has led to the development of compounds with significant in vitro efficacy. These studies aim to optimize pharmacokinetic parameters and demonstrate the potential of such derivatives in inhibiting specific pathways involved in cancer and other diseases, highlighting their therapeutic potential (Brian A Lanman et al., 2014).

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O3S/c1-22-13-3-2-11(15)10-14(13)23(20,21)18-8-4-12(5-9-18)19-16-6-7-17-19/h2-3,6-7,10,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMGNJJPBKFSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

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